molecular formula C7H9Cl2N3 B1489353 N-(2-Chloro-phenyl)-guanidine hydrochloride CAS No. 24067-11-6

N-(2-Chloro-phenyl)-guanidine hydrochloride

Cat. No. B1489353
CAS RN: 24067-11-6
M. Wt: 206.07 g/mol
InChI Key: IMUSEVRDOXRQIE-UHFFFAOYSA-N
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Description

N-(2-Chloro-phenyl)-guanidine hydrochloride (NCPGH) is an organic compound with the chemical formula C6H9Cl2N3·HCl. It is a white, crystalline solid that is commonly used as a reagent in laboratory experiments. NCPGH has a wide range of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones

  • Scientific Field: Microbiology
  • Summary of Application: 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
  • Methods of Application: The specific methods of application are not provided in the source, but it typically involves laboratory testing of the compound against the bacteria .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Pyrazoline Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .
  • Methods of Application: The compound can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Synthesis of Benzimidazole Derivatives as Potential Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A simple process to synthesize and separate 2- (substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .
  • Methods of Application: The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
  • Results or Outcomes: Twenty-three compounds of benzimidazoles were obtained and separated easily . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .

Pyrrolopyrazine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Pyrrolopyrazine derivatives, which can be synthesized from compounds like 2-Chlorophenylhydrazine hydrochloride, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

2-Pyridone Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: In recent decades, 2-pyridone and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
  • Methods of Application: The specific methods of application are not provided in the source, but it typically involves laboratory synthesis of the compound .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Synthesis of Antidepressant Molecules

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods of Application: The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
  • Results or Outcomes: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Synthesis of Ketamine

  • Scientific Field: Organic Chemistry
  • Summary of Application: Ketamine [2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine .
  • Methods of Application: A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .
  • Results or Outcomes: Synthesis of this drug has been done in five steps .

properties

IUPAC Name

2-(2-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSEVRDOXRQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696376
Record name N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-phenyl)-guanidine hydrochloride

CAS RN

24067-11-6
Record name N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CY Chen, HC Lin, YY Huang, KL Chen, JJ Huang… - Tetrahedron, 2010 - Elsevier
A ‘one-flask’ synthesis of guanidines was developed by reacting isocyanates and isothiocyanates with sodium bis(trimethylsilyl)amide followed by addition of primary or secondary …
Number of citations: 18 www.sciencedirect.com

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